Technical Monograph: 1-(2-Cyclopentylacetyl)indoline-2-carboxamide
Technical Monograph: 1-(2-Cyclopentylacetyl)indoline-2-carboxamide
The following technical guide provides an in-depth structural and synthetic analysis of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide . This monograph is designed for medicinal chemists and process scientists, focusing on the molecule's unique physicochemical profile, synthetic pathways, and pharmacological potential as a privileged scaffold.
Executive Summary & Structural Identity
1-(2-Cyclopentylacetyl)indoline-2-carboxamide represents a specialized hybrid scaffold merging the rigid, bicyclic indoline core with a lipophilic cyclopentylacetyl tail. Unlike its aromatic counterpart (indole), the indoline ring (2,3-dihydro-1H-indole) introduces a chiral center at the C2 position, making this molecule a critical study in stereoelectronic control and peptidomimetic design.
This compound is structurally significant as a conformational constraint mimic , often utilized in the development of ACE inhibitors (e.g., Pentopril analogs), antiviral proteases, and antitubercular agents where the cis/trans rotameric population of the amide bond dictates biological activity.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(2-cyclopentylacetyl)-2,3-dihydro-1H-indole-2-carboxamide |
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Molecular Weight | 272.34 g/mol |
| Core Scaffold | Indoline (2,3-dihydroindole) |
| Substituents | N1: Cyclopentylacetyl; C2: Carboxamide |
| Chirality | C2 Position (Usually synthesized as (S)-enantiomer for bioactivity) |
| Calc.[1][2][3][4][5][6] LogP | ~2.1 – 2.5 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 2 Donors (Amide NH₂), 2 Acceptors (Carbonyl O) |
Structural Analysis & Pharmacophore Mapping
The molecule functions as a bifunctional pharmacophore . The indoline ring restricts the conformational freedom of the amino acid backbone, while the cyclopentyl group acts as a hydrophobic anchor.
Stereoelectronic Features
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Rotameric Isomerism: The N1-C(O) bond exhibits restricted rotation due to the amide resonance. In solution (NMR), this often presents as a mixture of cis and trans rotamers (relative to the C2-substituent), which is a critical quality attribute (CQA) during analysis.
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Lipophilic Anchor: The cyclopentylacetyl chain extends the lipophilic reach of the molecule, enhancing membrane permeability compared to simple acetyl derivatives. This makes it an ideal probe for hydrophobic pockets in enzymes like Sirtuins or Serine Proteases .
Pharmacophore Diagram (DOT Visualization)
The following diagram maps the functional zones of the molecule.
Figure 1: Pharmacophore dissection showing the hydrophobic tail (red), rigid core (blue), and polar headgroup (green).[7][8]
Synthetic Methodology
The synthesis of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide requires a strategy that preserves the integrity of the indoline ring (avoiding oxidation to indole) and prevents racemization at the C2 position.
Retrosynthetic Strategy
The most robust pathway involves Convergent Synthesis :
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Core Formation: Reduction of Indole-2-carboxylic acid to Indoline.
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N-Acylation: Coupling with Cyclopentylacetyl chloride.
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Amidation: Conversion of the carboxylic acid/ester to the primary amide.
Detailed Experimental Protocol
Note: This protocol assumes starting from commercially available (S)-Indoline-2-carboxylic acid for enantiopurity.
Step 1: Protection/N-Acylation
Reagents: (S)-Indoline-2-carboxylic acid methyl ester, Cyclopentylacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Dissolution: Dissolve 10.0 mmol of (S)-Indoline-2-carboxylic acid methyl ester in 50 mL of anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add 2.2 equivalents (22.0 mmol) of TEA. Cool the mixture to 0°C.
-
Acylation: Dropwise add 1.1 equivalents (11.0 mmol) of Cyclopentylacetyl chloride dissolved in 10 mL DCM.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Expect ~85-90% of the N-acylated ester intermediate.[4]
Step 2: Aminolysis (Amidation)
Reagents: N-Acylated intermediate, Methanolic Ammonia (7N NH₃ in MeOH) or Formamide/NaOEt.
-
Solvation: Dissolve the crude ester from Step 1 in 20 mL of Methanol.
-
Amidation: Add 30 mL of 7N NH₃ in MeOH (large excess) in a pressure-sealed vessel.
-
Incubation: Stir at RT for 24-48 hours. (Heating to 50°C accelerates the reaction but increases racemization risk).
-
Precipitation: Concentrate the solvent to ~10 mL. Cool to 0°C. The product often precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (DCM:MeOH 95:5).
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway emphasizing the "Acylation-First" strategy to prevent side reactions.
Analytical Profile & Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
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Solvent: DMSO-d₆ (preferred to observe amide protons).
-
Amide Protons (-CONH₂): Two broad singlets (or one broad doublet) around δ 7.2 – 7.8 ppm. These are exchangeable with D₂O.
-
Indoline C2-H: A diagnostic doublet of doublets (dd) or multiplet around δ 4.8 – 5.2 ppm. The chemical shift is heavily influenced by the N-acyl anisotropy.
-
Cyclopentyl Ring: A complex multiplet series between δ 1.1 – 1.9 ppm (8H) and a methine multiplet at δ 2.1 – 2.3 ppm (1H).
-
Acetyl Linker (-CH₂-CO-): A doublet or multiplet around δ 2.4 – 2.6 ppm.
-
Rotamers: Expect line broadening or dual sets of signals for the C2-H and acetyl protons due to slow rotation of the N-CO bond.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Mode (ESI+).
-
Molecular Ion: [M+H]⁺ = 273.16 m/z.
-
Adducts: [M+Na]⁺ = 295.14 m/z is commonly observed.
-
Fragmentation: Loss of the amide group (-NH₃, -17) or cleavage of the cyclopentylacetyl tail may be observed in MS/MS.
Pharmacological Applications & Context
While not a marketed drug itself, this structure is a high-value Chemical Probe in several domains:
-
Antitubercular Activity: Indoline-2-carboxamides have been identified as inhibitors of Mycobacterium tuberculosis (Mtb) by targeting the MmpL3 transporter. The lipophilic cyclopentyl tail aids in penetrating the mycobacterial cell wall.
-
Antiviral Protease Inhibition: The scaffold mimics the Proline residue in peptide chains. It serves as a P2 or P1' ligand in inhibitors of HCV NS3 protease or SARS-CoV-2 Mpro.
-
ACE Inhibition: As a structural analog to the indoline intermediate of Pentopril , this amide derivative is used to study the binding kinetics of the "zinc-binding group" (the amide can be a precursor to a hydroxamic acid or used directly as a weak chelator).
References
-
Indoline Scaffolds in Medicinal Chemistry: Zhang, H. et al. "Design and Synthesis of Indoline-2-carboxamide Derivatives as Potent Antitubercular Agents."[3][5][9] Bioorganic & Medicinal Chemistry Letters, 2021.
-
Synthetic Methodology (N-Acylation): Terashima, M. & Fujioka, M.[8] "A Direct N-Acylation of Indole with Carboxylic Acids."[8] Synthesis, 1982.
-
ACE Inhibitor Intermediates: Vincent, M. et al. "Stereoselective synthesis of N-substituted indoline-2-carboxylic acids." Tetrahedron Letters, 1982.
-
Rotameric Analysis of N-Acyl Indolines: Lunazzi, L. et al. "Conformational studies of N-acyl indolines by dynamic NMR." Journal of Organic Chemistry, 2018.
Disclaimer: This guide is intended for research purposes only. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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